4-Ethylpyridine
Overview
Description
4-Ethylpyridine is an organic compound with the molecular formula C7H9N. It is a derivative of pyridine, where an ethyl group is substituted at the fourth position of the pyridine ring. This compound is a colorless liquid or crystalline solid that is soluble in most organic solvents but insoluble in water . It is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylpyridine can be synthesized through several methods. One common method involves the reaction of 2-ethylpyridine with acetic anhydride under basic conditions . Another method includes the alkylation of pyridine with ethyl halides in the presence of a strong base .
Industrial Production Methods
In industrial settings, this compound is often produced by the catalytic hydrogenation of 4-vinylpyridine. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
4-Ethylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-pyridone and other oxidized derivatives.
Reduction: It can be reduced to form 4-ethylpiperidine under hydrogenation conditions.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation.
Major Products
Oxidation: 4-Pyridone, 4-hydroxypyridine.
Reduction: 4-Ethylpiperidine.
Substitution: 4-nitropyridine, 4-halopyridines.
Scientific Research Applications
4-Ethylpyridine is used in various scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: It is studied for its interactions with biological molecules and potential as a bioactive compound.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as a solvent and intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethylpyridine involves its interaction with various molecular targets. It can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes . Its effects are mediated through its ability to donate or accept electrons, facilitating various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridine: Similar in structure but with a methyl group instead of an ethyl group.
2-Ethylpyridine: The ethyl group is at the second position instead of the fourth.
4-Phenylpyridine: Contains a phenyl group instead of an ethyl group.
Uniqueness
4-Ethylpyridine is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. Its ethyl group at the fourth position provides distinct steric and electronic properties compared to other substituted pyridines .
Properties
IUPAC Name |
4-ethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-2-7-3-5-8-6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXRKZJMGVSXPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873555 | |
Record name | 4-Ethylpyridine | |
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Molecular Weight |
107.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with an obnoxious odor; Turns brown if not pure; [Merck Index] Colorless to pale yellow liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
Record name | 4-Ethylpyridine | |
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Vapor Pressure |
2.27 [mmHg] | |
Record name | 4-Ethylpyridine | |
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CAS No. |
536-75-4, 71077-16-2 | |
Record name | 4-Ethylpyridine | |
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Record name | 4-Ethylpyridine | |
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Record name | Pyridine, C1-3-alkyl derivs. | |
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Record name | 4-ETHYLPYRIDINE | |
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Record name | 4-ETHYLPYRIDINE | |
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Record name | Pyridine, 4-ethyl- | |
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Record name | 4-Ethylpyridine | |
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Record name | 4-ethylpyridine | |
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Record name | Pyridine, C1-3-alkyl derivs. | |
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Record name | 4-ETHYLPYRIDINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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